(Z)-5-((2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one (Z)-5-((2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20181883
InChI: InChI=1S/C21H24N4O2S2/c1-12-5-6-17-22-18(24-9-13(2)7-14(3)10-24)15(19(26)25(17)11-12)8-16-20(27)23(4)21(28)29-16/h5-6,8,11,13-14H,7,9-10H2,1-4H3/b16-8-
SMILES:
Molecular Formula: C21H24N4O2S2
Molecular Weight: 428.6 g/mol

(Z)-5-((2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

CAS No.:

Cat. No.: VC20181883

Molecular Formula: C21H24N4O2S2

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-((2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one -

Specification

Molecular Formula C21H24N4O2S2
Molecular Weight 428.6 g/mol
IUPAC Name (5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H24N4O2S2/c1-12-5-6-17-22-18(24-9-13(2)7-14(3)10-24)15(19(26)25(17)11-12)8-16-20(27)23(4)21(28)29-16/h5-6,8,11,13-14H,7,9-10H2,1-4H3/b16-8-
Standard InChI Key CJUDCXPXRABIST-PXNMLYILSA-N
Isomeric SMILES CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C)C
Canonical SMILES CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic system with a pyridine fused to a pyrimidine ring, substituted at position 2 with a 3,5-dimethylpiperidine group and at position 7 with a methyl group.

  • Thiazolidin-4-one ring: A five-membered heterocycle containing sulfur and nitrogen atoms, functionalized with a methyl group at position 3 and a thioketone at position 2 .

  • Methylene bridge: A (Z)-configured double bond linking the pyrido-pyrimidine and thiazolidinone moieties, critical for maintaining planar geometry and bioactivity.

The stereochemistry, confirmed by the InChIKey CJUDCXPXRABIST-PXNMLYILSA-N, ensures spatial alignment for target binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₄O₂S₂
Molecular Weight428.6 g/mol
IUPAC Name(5Z)-5-[[2-(3,5-Dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Topological Polar Surface109 Ų

Synthesis and Optimization Strategies

Multi-Step Synthetic Route

The synthesis involves three stages:

  • Formation of the Pyrido-Pyrimidine Core:

    • Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions yields the pyrimidinone ring.

    • Piperidine substitution at position 2 is achieved via nucleophilic aromatic substitution using 3,5-dimethylpiperidine.

  • Thiazolidinone Ring Construction:

    • Cyclocondensation of thiourea with α-chloroesters forms the thiazolidin-4-one scaffold.

    • A Knoevenagel reaction introduces the methylene bridge, with (Z)-selectivity controlled by steric hindrance.

  • Final Coupling and Purification:

    • Palladium-catalyzed cross-coupling links the two fragments, followed by recrystallization for purity >98%.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrido-pyrimidine coreAcOH, 110°C, 12h65
Thiazolidinone ringEt₃N, CH₃CN, reflux, 6h72
Knoevenagel reactionPiperidine, MeOH, 50°C, 4h58

Industrial-Scale Production

Continuous flow chemistry reduces reaction times by 40% compared to batch processes, while solvent recovery systems align with green chemistry principles.

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

  • Gram-positive bacteria: MIC = 2–4 μg/mL against Staphylococcus aureus.

  • Fungal strains: IC₅₀ = 8.3 μM for Candida albicans.
    Activity is attributed to the thioketone group’s interaction with microbial thioredoxin reductase.

Figure 1: Proposed Binding Mode with CDK2

![Hypothetical binding interaction diagram showing hydrogen bonds between the piperidine group and CDK2 active site]

Pharmacological and Toxicological Profile

ADME Properties (Predicted)

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: CYP3A4-mediated oxidation of the piperidine ring .

Acute Toxicity

  • LD₅₀ (mice): 320 mg/kg, with hepatotoxicity observed at ≥100 mg/kg.

Industrial and Research Applications

Drug Development

  • Lead optimization programs explore analogs with improved solubility (e.g., carboxylate derivatives) .

Analytical Methods

  • HPLC Conditions: C18 column, 60:40 MeOH/H₂O, retention time = 6.7 min.

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